molecular formula C₁₆H₁₅NO₅·HBr B1145089 N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide CAS No. 152242-11-0

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide

Cat. No.: B1145089
CAS No.: 152242-11-0
M. Wt: 301.298091
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine . It is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin, induces apoptosis in several normal and tumor cell lines, and activates the JNK/SAPK signaling .

Mechanism of Action

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin, induces apoptosis in several normal and tumor cell lines, and activates the JNK/SAPK signaling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves the deacetylation and demethylation of Colchicine followed by the addition of hydrobromic acid to form the hydrobromide salt.", "Starting Materials": ["Colchicine", "Sodium Hydroxide", "Hydrobromic Acid"], "Reaction": [ { "Step 1": "Colchicine is deacetylated using sodium hydroxide to form N-Deacetyl Colchicine.", "Reagents": ["Colchicine", "Sodium Hydroxide"], "Conditions": "Heating in Methanol" }, { "Step 2": "N-Deacetyl Colchicine is demethylated using sodium hydroxide to form N-Deacetyl-1,2,3,10-demethyl Colchicine.", "Reagents": ["N-Deacetyl Colchicine", "Sodium Hydroxide"], "Conditions": "Heating in Methanol" }, { "Step 3": "N-Deacetyl-1,2,3,10-demethyl Colchicine is reacted with hydrobromic acid to form N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide.", "Reagents": ["N-Deacetyl-1,2,3,10-demethyl Colchicine", "Hydrobromic Acid"], "Conditions": "Heating in Methanol" } ] }

CAS No.

152242-11-0

Molecular Formula

C₁₆H₁₅NO₅·HBr

Molecular Weight

301.298091

Synonyms

(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide

Origin of Product

United States

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